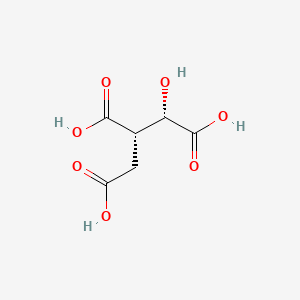
D-erythro-Isocitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
D-erythro-Isocitric acid: is a stereoisomer of isocitric acid, which is a structural isomer of citric acid. This compound has two asymmetric carbon atoms, resulting in four stereoisomers: threo-D S-isocitric acid, threo-L S-isocitric acid, erythro-D S-isocitric acid, and erythro-L S-isocitric acid .
準備方法
Synthetic Routes and Reaction Conditions: D-erythro-Isocitric acid can be synthesized through microbial fermentation using specific strains of yeast, such as Yarrowia lipolytica. The process involves the cultivation of these yeast strains in media containing carbon sources like n-alkanes or raw glycerol under high aeration conditions . The production can be optimized by regulating key enzymes such as aconitate hydratase and isocitrate lyase through the addition of metabolic regulators like iron and itaconic acid .
Industrial Production Methods: Industrial production of this compound can be achieved through consolidated bioprocessing, where cellulase production, cellulose hydrolysis, and product fermentation are integrated into a single step. This method utilizes natural fungi like Talaromyces verruculosus, which can directly convert cellulose into enantiopure this compound . This process offers economic advantages by skipping costly separate enzyme production and cellulose hydrolysis steps.
化学反応の分析
Enzymatic Conversion in the Citric Acid Cycle
D-EICA is a central intermediate in the tricarboxylic acid (TCA) cycle. Its primary metabolic fate involves oxidation to α-ketoglutarate via isocitrate dehydrogenase (IDH) enzymes. Three isoforms catalyze this reaction:
Key Findings :
-
IDH3 drives the TCA cycle forward, linking D-EICA metabolism to ATP production .
-
IDH1/2 produce NADPH, essential for redox balance and biosynthetic pathways .
Isomerization via Aconitate Hydratase (Aconitase)
Aconitase catalyzes the reversible isomerization of citrate to D-EICA through a cis-aconitic acid intermediate:
Reaction :
Citrate ⇌ cis-Aconitate + H₂O ⇌ D-EICA
Mechanism :
-
The enzyme facilitates dehydration of citrate to cis-aconitate, followed by hydration to D-EICA .
-
This reaction ensures substrate channeling in the TCA cycle .
Stereospecificity :
-
Aconitase exclusively produces the threo-Dₛ isomer under physiological conditions .
-
Industrial strains like Talaromyces verruculosus bypass this limitation, directly synthesizing D-EICA from cellulose .
Lactonization and pH-Dependent Equilibria
D-EICA undergoes lactone formation under acidic conditions, reverting to its open-chain form at neutral/basic pH:
Reaction :
D-EICA ⇌ D-erythro-isocitric acid lactone + H₂O
Experimental Data :
| Condition | Lactone Form (%) | Open-Chain Form (%) | Source |
|---|---|---|---|
| pH 3.0 | 75 | 25 | |
| pH 7.4 | 5 | 95 |
Implications :
Substrate-Specific Yields in Talaromyces verruculosus:
| Substrate | D-EICA (g/L) | Byproducts (g/L) | Purity (%) |
|---|---|---|---|
| Cellulose | 24.8 | 0.18 (threo-isocitrate) | 99.5 |
| Glucose | 84.7 | 0.17 (threo-isocitrate) | 99.8 |
Notes :
科学的研究の応用
D-erythro-Isocitric acid has numerous scientific research applications, including:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It serves as an intermediate in metabolic pathways, particularly in the Krebs cycle.
作用機序
D-erythro-Isocitric acid exerts its effects primarily through its role in the Krebs cycle. It is converted to oxalosuccinic acid by isocitrate dehydrogenase, which is then decarboxylated to form α-ketoglutarate. This process is crucial for the production of energy in the form of ATP in aerobic organisms . The molecular targets involved include enzymes such as aconitate hydratase, isocitrate dehydrogenase, and isocitrate lyase .
類似化合物との比較
Citric acid: A structural isomer of isocitric acid, differing in the position of the hydroxyl group.
Threo-D S-isocitric acid: Another stereoisomer of isocitric acid.
Threo-L S-isocitric acid: Another stereoisomer of isocitric acid.
Erythro-L S-isocitric acid: Another stereoisomer of isocitric acid.
Uniqueness: D-erythro-Isocitric acid is unique due to its specific stereochemistry, which makes it a valuable chiral building block in organic synthesis. Its ability to be directly produced from cellulose by natural fungi like Talaromyces verruculosus also sets it apart from other isomers .
特性
CAS番号 |
30810-51-6 |
|---|---|
分子式 |
C6H8O7 |
分子量 |
192.12 g/mol |
IUPAC名 |
(1R,2R)-1-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-,4-/m1/s1 |
InChIキー |
ODBLHEXUDAPZAU-VVJJHMBFSA-N |
SMILES |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O |
異性体SMILES |
C([C@H]([C@H](C(=O)O)O)C(=O)O)C(=O)O |
正規SMILES |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















